N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has gained significant attention in the scientific community due to its potent anti-cancer properties and unique mechanism of action. In
Wirkmechanismus
N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride works by irreversibly binding to the mutant form of EGFR, specifically targeting the T790M mutation. This mutation is responsible for resistance to first-generation EGFR TKIs. By binding to this mutation, N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride inhibits the activity of EGFR, ultimately leading to the death of cancer cells.
Biochemische Und Physiologische Effekte
N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride has been shown to have potent anti-cancer effects in preclinical and clinical studies. It has demonstrated a high level of selectivity for mutant EGFR and has been shown to be effective in overcoming resistance to first-generation EGFR TKIs. In addition, N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride has a favorable safety profile and can be administered orally, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride for lab experiments is its high selectivity for mutant EGFR. This makes it a useful tool for studying the role of EGFR in cancer development and progression. However, one limitation of N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride is its irreversibility, which can make it difficult to study the effects of EGFR inhibition on cell signaling pathways.
Zukünftige Richtungen
There are several future directions for the study of N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride. One area of research is the development of combination therapies that incorporate N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride with other anti-cancer agents. This approach may help to overcome resistance to EGFR TKIs and improve patient outcomes. Another area of research is the identification of biomarkers that can predict response to N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride. This may help to identify patients who are most likely to benefit from this treatment. Finally, further studies are needed to better understand the long-term safety and efficacy of N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride in the treatment of NSCLC.
Conclusion:
In conclusion, N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride, or N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride, is a promising anti-cancer agent that has gained significant attention in the scientific community. Its unique mechanism of action and high selectivity for mutant EGFR make it a useful tool for studying the role of EGFR in cancer development and progression. Future research directions include the development of combination therapies, the identification of biomarkers, and the evaluation of long-term safety and efficacy.
Synthesemethoden
The synthesis method of N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride involves the reaction of 3-chloro-4-fluoroaniline with 1-(tert-butoxycarbonyl)azetidin-3-ol to form N-(tert-butoxycarbonyl)-3-chloro-4-fluoroaniline. This intermediate product is then reacted with N-methylmethanesulfonamide in the presence of a base to form N-(azetidin-3-yl)-N-methylmethanesulfonamide. Finally, this compound is treated with hydrochloric acid to obtain N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride in its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride has been extensively studied for its anti-cancer properties, particularly in the treatment of NSCLC. It has been shown to selectively target the mutant form of EGFR, which is commonly found in NSCLC patients. This compound has also been studied for its ability to overcome resistance to first-generation EGFR TKIs, such as gefitinib and erlotinib. In addition, N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride has been shown to have a favorable safety profile and can be administered orally, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(azetidin-3-yl)-N-methylmethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-7(10(2,8)9)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERCFSUDUDHVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.